molecular formula C10H10ClFO B176393 4-(2-Fluorophenyl)butyryl chloride CAS No. 166251-26-9

4-(2-Fluorophenyl)butyryl chloride

Cat. No.: B176393
CAS No.: 166251-26-9
M. Wt: 200.64 g/mol
InChI Key: RKDSMLHJLRBAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluorophenyl)butyryl chloride is a fluorinated aromatic acyl chloride used as a key intermediate in organic synthesis. It is synthesized via refluxing 4-(2-fluorophenyl)butyric acid with thionyl chloride (SOCl₂), yielding the acyl chloride in high purity (93%) . This compound is critical in pharmaceutical applications, particularly for synthesizing fluorinated derivatives like 5-fluorotetralone, a precursor to bioactive molecules .

Properties

CAS No.

166251-26-9

Molecular Formula

C10H10ClFO

Molecular Weight

200.64 g/mol

IUPAC Name

4-(2-fluorophenyl)butanoyl chloride

InChI

InChI=1S/C10H10ClFO/c11-10(13)7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2

InChI Key

RKDSMLHJLRBAAQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCCC(=O)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)CCCC(=O)Cl)F

Synonyms

Benzenebutanoyl chloride, 2-fluoro-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 4-(2-fluorophenyl)butyryl chloride and analogous compounds in terms of structure, physicochemical properties, and applications.

Table 1: Comparative Analysis of Butyryl Chloride Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
4-(2-Fluorophenyl)butyryl chloride* C₁₀H₁₀FClO ~200.6 (estimated) Not reported Not reported Synthesis of fluorinated tetralones
4-Phenylbutyryl chloride C₁₀H₁₁ClO 182.6 244 1.120 General organic synthesis, acylating agent
4-(4-Nitrophenyl)butyryl chloride C₁₀H₁₀ClNO₃ 227.64 360.1 1.296 HPLC analysis, industrial research
4-Chlorobutyryl chloride C₄H₆Cl₂O 157.9 174 1.26 Genotoxic impurity control in APIs
4-(2-Thienyl)butanoyl chloride C₈H₉ClOS 188.67 Not reported Not reported Specialty synthesis (thiophene-based)

Structural and Reactivity Differences

  • This enhances its utility in synthesizing fluorinated pharmaceuticals . Nitro groups in 4-(4-nitrophenyl)butyryl chloride increase molecular polarity and boiling point (360.1°C vs. 244°C for 4-phenylbutyryl chloride), making it suitable for reverse-phase HPLC analysis . Chlorine in 4-chlorobutyryl chloride reduces molecular weight but increases density (1.26 g/mL), favoring its use in volatile applications like gas chromatography for impurity detection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.